molecular formula C13H19NO B1449939 [2-(Piperidin-4-ylmethyl)phenyl]methanol CAS No. 1783870-08-5

[2-(Piperidin-4-ylmethyl)phenyl]methanol

Cat. No.: B1449939
CAS No.: 1783870-08-5
M. Wt: 205.3 g/mol
InChI Key: RKIBLNHEPZSCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Piperidin-4-ylmethyl)phenyl]methanol is a chemical compound that features a piperidine ring attached to a phenyl group through a methylene bridge, with a hydroxyl group attached to the phenyl ring. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl halide, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps if required .

Chemical Reactions Analysis

Types of Reactions

[2-(Piperidin-4-ylmethyl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Piperidin-4-ylmethyl)phenyl]methanol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Piperidin-4-ylmethyl)phenyl]methanol is unique due to its specific combination of a piperidine ring and a hydroxyl-substituted phenyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

[2-(piperidin-4-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-10-13-4-2-1-3-12(13)9-11-5-7-14-8-6-11/h1-4,11,14-15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIBLNHEPZSCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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